3,4-dichloro-N-(2-fluorobenzyl)aniline chemical properties
3,4-dichloro-N-(2-fluorobenzyl)aniline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,4-dichloro-N-(2-fluorobenzyl)aniline
Introduction
3,4-dichloro-N-(2-fluorobenzyl)aniline is a halogenated secondary amine that serves as a highly functionalized building block in modern organic synthesis. Its structure, which combines the features of a dichlorinated aniline and a fluorinated benzylamine, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The strategic placement of halogen atoms—two chlorine atoms on the aniline ring and a fluorine atom on the benzyl moiety—profoundly influences its physicochemical properties, reactivity, and potential biological activity.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of this versatile intermediate.
The dichloroaniline substructure is a known pharmacophore found in numerous herbicides such as propanil and diuron, while fluorinated benzyl groups are frequently incorporated into pharmaceutical candidates to enhance metabolic stability and binding affinity.[1][2][3] Understanding the interplay of these structural components is crucial for its effective utilization in the design of novel kinase inhibitors, antiparasitic agents, and other bioactive molecules.[4]
Physicochemical and Structural Properties
The identity and core properties of 3,4-dichloro-N-(2-fluorobenzyl)aniline are summarized below. While experimental data for this specific compound is not widely published, reliable predictions based on its constituent parts provide valuable insights for experimental design.
| Property | Value | Source |
| IUPAC Name | N-(3,4-dichlorophenyl)-1-(2-fluorophenyl)methanamine | [5] |
| Synonyms | 3,4-dichloro-N-(2-fluorobenzyl)aniline | [5] |
| CAS Number | 723753-73-9 | [5] |
| Molecular Formula | C₁₃H₁₀Cl₂FN | [5] |
| Molecular Weight | 270.13 g/mol | [5] |
| Predicted Boiling Point | 391.0 ± 32.0 °C | [5] |
| Predicted Density | 1.366 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 1.88 ± 0.50 | [5] |
Structural Rationale: The molecule's low predicted pKa indicates weak basicity, a direct consequence of the electron-withdrawing effects of the two chlorine atoms on the aniline nitrogen's lone pair. Its high boiling point is consistent with its molecular weight and the potential for intermolecular hydrogen bonding. Solubility is expected to be low in water but high in common organic solvents like dichloromethane, ethyl acetate, and acetone. The compound is likely a solid at room temperature, similar to its precursor, 3,4-dichloroaniline.[6][7]
Synthesis and Purification
Causality in Synthetic Strategy
The most direct and industrially scalable route to synthesize 3,4-dichloro-N-(2-fluorobenzyl)aniline is through a nucleophilic substitution reaction. This strategy is predicated on the following principles:
-
Nucleophilicity of the Amine: The nitrogen atom of 3,4-dichloroaniline, while weakened by the chloro groups, remains sufficiently nucleophilic to attack an electrophilic carbon center.
-
Electrophilicity of the Benzyl Halide: 2-Fluorobenzyl halides (bromide or chloride) are excellent electrophiles, with the halogen serving as a good leaving group.
-
Reaction Control: The reaction requires a non-nucleophilic base to scavenge the H-X acid formed during the reaction, preventing the protonation and deactivation of the aniline nucleophile.
An alternative, though often more complex, route is reductive amination, involving the reaction of 3,4-dichloroaniline with 2-fluorobenzaldehyde to form an imine, which is subsequently reduced. The nucleophilic substitution method is generally preferred for its simplicity and use of more readily available starting materials.
Detailed Experimental Protocol: Nucleophilic Substitution
This protocol is a self-validating system, where successful synthesis and purification confirm the principles of the chosen methodology.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-dichloroaniline (10.0 g, 61.7 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the aniline. Add anhydrous potassium carbonate (12.8 g, 92.6 mmol, 1.5 equiv.) as the base.
-
Electrophile Addition: Slowly add 2-fluorobenzyl bromide (12.8 g, 67.9 mmol, 1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The causality for this temperature is to provide sufficient activation energy for the substitution without promoting side reactions or degradation.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase. The disappearance of the 3,4-dichloroaniline spot indicates reaction completion.
-
Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane. The choice of a gradient system ensures separation of the desired product from any unreacted starting materials and potential over-alkylation byproducts.
-
Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid in a vacuum oven to yield pure 3,4-dichloro-N-(2-fluorobenzyl)aniline.
Analytical Characterization
Unambiguous structural confirmation is essential and is achieved through a combination of spectroscopic techniques. The workflow below illustrates a standard characterization cascade.
Expected Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Multiplets between δ 6.5-7.5 ppm | Signals from both the dichloroaniline and fluorobenzyl rings. |
| Methylene Protons (-CH₂-) | A doublet around δ 4.4 ppm | The benzylic protons are coupled to the amine proton (-NH-). | |
| Amine Proton (-NH-) | A broad singlet or triplet around δ 4.8-5.5 ppm | Chemical shift is concentration-dependent; coupling to -CH₂- may be observed. | |
| ¹³C NMR | Aromatic Carbons | Signals between δ 110-150 ppm | The specific chemical shifts are influenced by the electron-withdrawing Cl and F atoms.[1] |
| Methylene Carbon (-CH₂-) | A signal around δ 45-50 ppm | Typical for a benzylic carbon attached to a nitrogen. | |
| ¹⁹F NMR | Fluorine Signal | A singlet or multiplet | Provides direct evidence of the fluorine atom's presence and electronic environment. |
| Mass Spec. | Molecular Ion (M⁺) | Peak at m/z 270 | Corresponds to the molecular weight of the compound. |
| Isotopic Pattern | Peaks at M, M+2, M+4 | The presence of two chlorine atoms creates a characteristic isotopic signature with an approximate ratio of 9:6:1. | |
| IR Spec. | N-H Stretch | 3350-3450 cm⁻¹ (sharp, medium) | Characteristic of a secondary amine. |
| C-H (Aromatic) | 3000-3100 cm⁻¹ | Stretching vibrations of C-H bonds on the aromatic rings. | |
| C=C (Aromatic) | 1580-1620 cm⁻¹ | Ring stretching vibrations. | |
| C-F Stretch | 1000-1250 cm⁻¹ (strong) | Strong absorption confirming the C-F bond. | |
| C-Cl Stretch | 600-800 cm⁻¹ | Stretching vibrations for aryl chlorides. |
Safety and Handling
Authoritative Hazard Assessment: While specific toxicological data for 3,4-dichloro-N-(2-fluorobenzyl)aniline is not available, its structure is derived from 3,4-dichloroaniline, a compound with well-documented hazards.[6] Therefore, it is imperative to handle the title compound with the assumption that it carries similar or greater risks. 3,4-dichloroaniline is classified as highly toxic if swallowed, inhaled, or in contact with skin; it causes serious eye damage and is very toxic to aquatic life with long-lasting effects.[8][9][10]
Inferred GHS Classification:
-
Pictograms: Skull and Crossbones (GHS06), Corrosion (GHS05), Environment (GHS09)
-
Signal Word: Danger
-
Hazard Statements (Inferred): H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects).[9][10]
Mandatory Handling Protocol
Adherence to this protocol is critical for ensuring laboratory safety.
-
Engineering Controls: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield must be worn at all times.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.[8]
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure no skin is exposed.[11]
-
-
Spill & Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. Use an absorbent, non-combustible material to clean up. Do not create dust. Place waste in a sealed, labeled container for hazardous waste disposal.[8]
-
Inhalation: If inhaled, immediately move the person to fresh air and seek medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated, and locked area, away from incompatible materials such as strong oxidizing agents and acids.[7][9] The container should be protected from light, as anilines can darken upon storage.[7]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
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3,4-Dichloroaniline Chemical Substances Control Law Reference. Ministry of the Environment, Japan. [Link]
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3,4-Dichloroaniline | C6H5Cl2N | CID 7257. PubChem. [Link]
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Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. [Link]
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Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry. [Link]
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Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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3,4-Dichloroaniline. Wikipedia. [Link]
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Structure Determination of Organic Compounds. Springer. [Link]
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Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. [Link]
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Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]
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2,3-Dichloroaniline | C6H5Cl2N | CID 11844. PubChem. [Link]
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2,4-Dichloroaniline | C6H5Cl2N | CID 11123. PubChem. [Link]
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Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Link]
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Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]
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